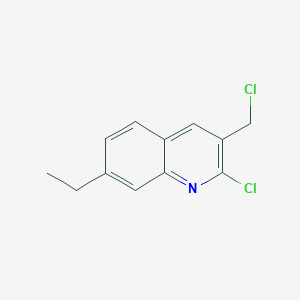

2-Chloro-3-chloromethyl-7-ethylquinoline

Description

Contextualization within the Broader Field of Quinoline (B57606) Derivatives Research

The quinoline scaffold, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.com This framework is present in numerous natural products, most famously the anti-malarial alkaloid quinine, and forms the core of a wide array of synthetic drugs with diverse therapeutic applications. cymitquimica.comscbt.com Researchers have developed a multitude of synthetic methods to produce substituted quinolines, each offering pathways to novel compounds with unique properties. organic-chemistry.orgchemijournal.com

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including:

Antimalarial scbt.com

Antibacterial nih.govsemanticscholar.org

Anticancer nih.gov

Anti-inflammatory sigmaaldrich.com

Antiviral

Antitubercular nih.gov

The versatility of the quinoline ring system allows for its functionalization at various positions, which significantly influences the resulting compound's biological and chemical properties. mdpi.com The development of new quinoline derivatives is a continuous effort in the search for more effective and selective therapeutic agents and advanced materials. mdpi.com

Overview of Strategic Importance of Halogenated and Alkyl-Substituted Quinoline Scaffolds in Modern Organic Synthesis and Chemical Biology

The strategic placement of halogen and alkyl substituents on the quinoline core, as seen in 2-Chloro-3-chloromethyl-7-ethylquinoline, is a key strategy in modern chemical research. These functional groups serve distinct but complementary roles in modulating the molecule's properties and reactivity.

Halogenated Quinolines: The presence of chlorine atoms, particularly at the C2 position, is of great synthetic importance. The chlorine atom activates the position for nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups (e.g., amines, ethers, thiols). cymitquimica.comnih.gov This reactivity makes chloro-substituted quinolines valuable intermediates in the synthesis of compound libraries for drug discovery. nih.gov Furthermore, halogens can significantly influence a molecule's biological activity through various mechanisms, including enhancing binding affinity to biological targets and altering metabolic stability. pharmaffiliates.com The 3-chloromethyl group is also a reactive handle, acting as an electrophilic site for reactions with nucleophiles to extend the molecular structure. nih.gov

The combination of these substituents—a reactive chlorine at C2, a versatile chloromethyl group at C3, and a lipophilic ethyl group at C7—makes this compound a compound of interest for synthetic and medicinal chemists. It serves as a precursor for creating novel, complex quinoline derivatives with potentially valuable biological activities. cymitquimica.comnih.gov

A plausible and well-precedented synthetic route to this class of compounds involves the Vilsmeier-Haack reaction. chemijournal.comresearchgate.net This process typically begins with an appropriately substituted acetanilide. For the target compound, the synthesis would likely commence with p-ethylacetanilide, which upon reaction with a formylating agent like the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide), would cyclize to form 2-chloro-7-ethylquinoline-3-carbaldehyde. chemijournal.comresearchgate.net This intermediate aldehyde can then be reduced, for instance with sodium borohydride, to the corresponding alcohol, (2-chloro-7-ethylquinolin-3-yl)methanol. Subsequent chlorination of the alcohol, often achieved with thionyl chloride, would yield the final product, this compound. nih.gov

Interactive Data Tables

Table 1: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Key Synthetic Role |

|---|---|---|

| p-Ethylacetanilide | C10H13NO | Starting material for Vilsmeier-Haack cyclization. |

| 2-Chloro-7-ethylquinoline-3-carbaldehyde | C12H10ClNO | Key intermediate formed via Vilsmeier-Haack reaction. |

| (2-Chloro-7-ethylquinolin-3-yl)methanol | C12H12ClNO | Intermediate formed by reduction of the aldehyde. |

| This compound | C12H11Cl2N | Final product, versatile synthetic building block. |

Structure

3D Structure

Propriétés

Numéro CAS |

948291-32-5 |

|---|---|

Formule moléculaire |

C12H11Cl2N |

Poids moléculaire |

240.12 g/mol |

Nom IUPAC |

2-chloro-3-(chloromethyl)-7-ethylquinoline |

InChI |

InChI=1S/C12H11Cl2N/c1-2-8-3-4-9-6-10(7-13)12(14)15-11(9)5-8/h3-6H,2,7H2,1H3 |

Clé InChI |

COXZWIUTJQZOIH-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC2=NC(=C(C=C2C=C1)CCl)Cl |

Origine du produit |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3 Chloromethyl 7 Ethylquinoline

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline (B57606) Nucleus

The quinoline nucleus exhibits a dichotomous reactivity profile towards substitution reactions. ecorfan.org Electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich carbocyclic (benzene) ring, whereas nucleophilic aromatic substitution (SNAr) is favored on the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.orgecorfan.org

Electrophilic Substitution: In quinoline, electrophilic attack typically takes place at positions 5 and 8, a preference dictated by the stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgvaia.com The presence of the electron-donating ethyl group at the 7-position in 2-Chloro-3-chloromethyl-7-ethylquinoline further activates the carbocyclic ring towards electrophiles. This alkyl group directs incoming electrophiles primarily to the ortho (C6 and C8) and para (C5) positions. Therefore, electrophilic reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of 5-, 6-, and 8-substituted products.

Nucleophilic Substitution: The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. ecorfan.orgresearchgate.net In the case of this compound, the chloro group at the 2-position renders this site highly electrophilic and an excellent leaving group. Consequently, it is the primary site for nucleophilic aromatic substitution. nih.gov A wide range of nucleophiles, including amines, alkoxides, and sulfur nucleophiles, can displace the C2-chloro substituent. nih.govmdpi.com This reactivity is a cornerstone for the synthesis of diverse quinoline derivatives. researchgate.net For instance, the chlorine atom in similar 2-chloroquinoline (B121035) molecules is readily replaced by nucleophilic oxygen, nitrogen, and sulfur atoms. nih.gov

| Reaction Type | Primary Reactive Site(s) | Influencing Factors | Example Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5, C8, C6 | Activating ethyl group at C7; inherent reactivity of the carbocyclic ring. quimicaorganica.orgvaia.com | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination) |

| Nucleophilic Aromatic Substitution | C2 | Electron-withdrawing nature of the pyridine nitrogen; good leaving group (Cl⁻). researchgate.netnih.gov | R-NH₂ (Amines), R-O⁻ (Alkoxides), R-S⁻ (Thiolates) |

Reactivity of the Chloromethyl Functional Group

The 3-(chloromethyl) group is a highly reactive functionality, behaving as a benzylic-type halide. This reactivity is central to the synthetic utility of the parent compound, allowing for the introduction of a wide variety of substituents at the 3-position.

The primary reaction of the chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a nucleophile. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate favors the S(_N)1 pathway. A plethora of nucleophiles can be employed to functionalize this position. For example, reaction with amines yields the corresponding aminomethyl derivatives, while reaction with alkoxides or phenoxides produces ethers. Cyanide ions can be used to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov Studies on the reduction of similar (chloromethyl)quinolines have shown the lability of the chlorine atom. acs.org

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Morpholine | 3-(Morpholinomethyl)quinoline |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(Methoxymethyl)quinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthiomethyl)quinoline |

| Cyanide | Sodium Cyanide (NaCN) | (2-Chloro-7-ethylquinolin-3-yl)acetonitrile |

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)quinoline |

The electrophilic nature of the chloromethyl group enables it to participate in intramolecular cyclization reactions, provided a suitable nucleophilic center is present in a sterically accessible position. beilstein-journals.org If a nucleophile is introduced at the C2 position (by displacing the chloro group), subsequent intramolecular reaction with the C3-chloromethyl group can lead to the formation of a new fused ring system. For example, substitution of the 2-chloro group with a hydrazine (B178648) or a hydroxylamine (B1172632) derivative introduces a nucleophile that can then attack the chloromethyl carbon, leading to novel tricyclic heterocyclic systems. The mechanism typically involves an initial intermolecular nucleophilic substitution at C2, followed by an intramolecular S(_N) reaction involving the chloromethyl group to form a five- or six-membered ring. Such cyclizations are a powerful tool in synthetic organic chemistry for building molecular complexity. youtube.com

Reactivity of the Ethyl Substituent and its Influence on the Quinoline Ring

The 7-ethyl group is a simple alkyl substituent with a significant, albeit predictable, influence on the reactivity of the quinoline ring. As an electron-donating group (EDG) through an inductive effect, it increases the electron density of the aromatic system to which it is attached. dntb.gov.ua

Its primary role is the activation of the carbocyclic ring towards electrophilic aromatic substitution, as discussed in section 3.1. This activation makes reactions like nitration, sulfonation, and halogenation on the benzene (B151609) portion of the quinoline more facile compared to the unsubstituted quinoline. The ethyl group itself can also undergo reaction under certain harsh conditions, such as free-radical halogenation at the benzylic position (the -CH₂- group) upon exposure to reagents like N-bromosuccinimide (NBS) under UV irradiation. Oxidation of the ethyl group to an acetyl or carboxylic acid group is also possible using strong oxidizing agents, although this may also affect other parts of the molecule.

Studies on the Stability and Degradation Pathways of the Compound

While specific degradation studies on this compound are not extensively documented, the stability and degradation of related chloroquinoline compounds, such as chloroquine (B1663885), have been investigated. nukleonika.plresearchgate.net These studies provide insights into the potential environmental fate and stability of the title compound.

Quinoline derivatives are generally regarded as being chemically stable and can be persistent in the environment. nukleonika.pl However, they are susceptible to degradation under specific conditions. Potential degradation pathways include:

Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the degradation of chloroquinolines. nih.govnih.gov This process can be initiated by the cleavage of the carbon-chlorine bonds, which are often the most labile linkages. nih.gov Photolysis can lead to a variety of products through radical intermediates. mdpi.com

Oxidative Degradation: Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals, are effective in degrading chloroquine. researchgate.net The quinoline ring and its substituents can be oxidized, leading to ring-opening and the formation of smaller, simpler molecules like carboxylic acids. researchgate.net

Hydrolysis: The chloro group at C2 can undergo hydrolysis, particularly under acidic or basic conditions, to yield the corresponding quinolin-2-one derivative. nih.gov The chloromethyl group is also susceptible to hydrolysis, yielding a hydroxymethyl group. For instance, refluxing a similar compound, 2-chloro-3-chloromethylquinoline, in acetic acid results in the formation of 3-chloromethylcarbostyril.

Computational Probing of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to elucidate the complex reaction mechanisms of quinoline derivatives. acs.orgrsc.org For this compound, computational studies can provide deep insights into its reactivity. nih.gov

Key areas where computational probing is valuable include:

Mapping Reaction Pathways: DFT calculations can map the potential energy surfaces for various reactions, such as electrophilic and nucleophilic substitutions. This allows for the determination of the most likely reaction pathways by identifying transition states and calculating activation energy barriers. dntb.gov.uaacs.org

Predicting Regioselectivity: By calculating the stability of reaction intermediates for substitution at different positions on the quinoline ring, computational models can predict and explain the observed regioselectivity (e.g., why electrophiles attack at C5/C8 and nucleophiles at C2). vaia.comrsc.org

Elucidating Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can describe the charge distribution and orbital interactions within the molecule. rsc.org This helps in understanding the inherent electrophilicity and nucleophilicity of different atoms and the stabilizing effects of hyperconjugation. rsc.org

Investigating Cyclization Mechanisms: The feasibility and stereochemical outcomes of intramolecular cyclization reactions can be modeled, providing a theoretical basis for synthetic strategies. beilstein-journals.org

Analyzing Spectroscopic Data: Theoretical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, UV-Vis absorption spectra), which aids in the structural confirmation of reaction products. rsc.org

These computational approaches complement experimental findings, providing a molecular-level understanding of the factors that govern the chemical behavior of this compound. nih.govrsc.org

Advanced Spectroscopic and Diffraction Based Characterization of 2 Chloro 3 Chloromethyl 7 Ethylquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic arrangement in 2-Chloro-3-chloromethyl-7-ethylquinoline.

1D NMR (¹H, ¹³C) and Isotopic Labeling Studies

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct peak for each of the 12 unique carbon atoms in the molecule. The carbon atoms of the quinoline (B57606) ring would resonate in the aromatic region (typically δ 120-150 ppm). The carbons directly bonded to chlorine (C2) and the chloromethyl group (the carbon of -CH₂Cl) would be significantly deshielded, appearing at lower field strengths. The two carbons of the ethyl group and the carbon of the chloromethyl group would appear in the aliphatic region of the spectrum.

Isotopic labeling, while not standard for initial characterization, could be employed to resolve signal overlap or to trace metabolic pathways if the compound were studied in a biological context. For instance, ¹³C-labeling at a specific position would result in a significantly enhanced signal for that carbon in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~8.1-8.3 | C2: ~151-153 |

| H5 | ~7.8-8.0 | C3: ~135-137 |

| H6 | ~7.4-7.6 | C4: ~130-132 |

| H8 | ~7.7-7.9 | C4a: ~147-149 |

| -CH₂- (ethyl) | ~2.8-3.0 (quartet) | C5: ~127-129 |

| -CH₃ (ethyl) | ~1.3-1.5 (triplet) | C6: ~125-127 |

| -CH₂Cl | ~4.8-5.0 (singlet) | C7: ~138-140 |

| C8: ~128-130 | ||

| C8a: ~126-128 | ||

| -CH₂- (ethyl): ~28-30 | ||

| -CH₃ (ethyl): ~14-16 | ||

| -CH₂Cl: ~43-45 |

Note: These are estimated values based on data for similar quinoline derivatives and known substituent effects. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the adjacent aromatic protons on the quinoline ring, for example, between H-5 and H-6. It would also clearly show the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon atom that has attached protons. For example, the singlet of the chloromethyl protons would correlate with the corresponding chloromethyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the entire carbon skeleton and for placing the substituents. For instance, correlations would be expected from the chloromethyl protons to C-3 and C-4 of the quinoline ring, confirming its position. The protons of the ethyl group would show correlations to C-6, C-7, and C-8, confirming its attachment at the C-7 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is invaluable for determining the molecule's conformation. For example, NOE correlations could be observed between the chloromethyl protons and the H-4 proton, providing insights into the preferred orientation of the chloromethyl group relative to the quinoline ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry would provide the exact molecular mass of this compound, allowing for the determination of its elemental formula. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, one would expect to see a cluster of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include the loss of a chlorine radical (·Cl), a chloromethyl radical (·CH₂Cl), or an ethyl radical (·CH₂CH₃). The cleavage of the C-C bond of the ethyl group (benzylic-type cleavage) would also be a probable fragmentation route.

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₁Cl₂N |

| Exact Mass (for C₁₂H₁₁³⁵Cl₂N) | 239.0268 |

| Molecular Ion Isotopic Pattern (M, M+2, M+4) | Approx. 9:6:1 ratio |

| Common Fragmentation Ions (m/z) | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-C₂H₅]⁺ |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Stereochemical Elucidation

Should a suitable single crystal of the compound be grown, single-crystal X-ray diffraction would offer the most definitive structural information in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, SCXRD would reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as π-π stacking of the quinoline rings or halogen bonding. This method would also unequivocally establish the stereochemistry if any chiral centers were present, although in this case, the molecule is achiral.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations for the chloro and chloromethyl groups would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong Raman signals. The C-Cl bonds are also known to produce characteristic Raman bands.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| C=C/C=N Ring Stretch | 1600-1450 | IR, Raman |

| C-Cl Stretch | 800-600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring is expected to give rise to strong absorptions in the ultraviolet region. The substitution pattern on the quinoline ring, including the chloro, chloromethyl, and ethyl groups, will influence the precise wavelengths of maximum absorbance (λ_max). Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity.

Chromatographic Methodologies for Purification and Purity Assessment

The purification and subsequent purity assessment of this compound are critical steps to ensure the compound is free from starting materials, by-products, and other impurities, rendering it suitable for further applications. Chromatographic techniques, particularly liquid and gas chromatography, are the most effective and widely employed methods for both the purification and analytical control of quinoline derivatives. The selection of a specific chromatographic method is contingent upon the scale of the purification (i.e., preparative vs. analytical) and the physicochemical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly well-suited for this class of compounds.

Methodology and Findings:

A common approach for the analysis of substituted quinolines involves the use of a C18 column, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups. researchgate.net This nonpolar stationary phase effectively retains the quinoline derivative through hydrophobic interactions. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture, from polar impurities to the less polar analyte. researchgate.net

For the analysis of this compound, a diode-array detector (DAD) is highly effective. The quinoline ring system possesses a strong chromophore, allowing for sensitive detection at specific wavelengths, typically around 225 nm. researchgate.net The DAD provides the additional advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. A high-purity sample would exhibit a single major peak with a large area percentage.

Data Table: Representative HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 5.2 |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | DAD at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 9.5 min |

This table represents a typical HPLC method developed for the analysis of substituted quinolines and is applicable for the purity assessment of this compound.

Data Table: Example Purity Analysis Data

| Peak No. | Retention Time (min) | Area (%) | Identity |

| 1 | 3.2 | 0.45 | Impurity A |

| 2 | 5.8 | 0.75 | Impurity B |

| 3 | 9.5 | 98.65 | This compound |

| 4 | 11.2 | 0.15 | Impurity C |

This table illustrates a hypothetical purity analysis result for a high-purity batch of the target compound.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (MS), is another principal technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing purity and identifying volatile impurities.

Methodology and Findings:

In GC analysis, the sample is vaporized and transported through a capillary column by an inert carrier gas, such as helium. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. For halogenated quinolines, a trifluoropropyl silicone (QF-1) or a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, provides good resolution. oup.commadison-proceedings.com

The temperature of the GC oven is a critical parameter. A programmed temperature ramp, starting at a lower temperature and gradually increasing, allows for the separation of compounds with a range of boiling points. madison-proceedings.com The inlet temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation. madison-proceedings.com A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. oup.com For definitive identification of impurities, a Mass Spectrometry (MS) detector is invaluable, as it provides mass spectra based on the fragmentation patterns of the eluted compounds. madison-proceedings.com The purity of this compound has been confirmed to be greater than 98.0% by GC, indicating its suitability for this application.

Data Table: Typical GC-MS Parameters for Purity Analysis

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 90 °C (hold 2 min), ramp to 260 °C at 20 °C/min, hold 3 min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

| Expected Retention Time | ~ 7.8 min |

This table outlines a standard GC-MS method suitable for the analysis of chlorinated quinoline derivatives.

Preparative Chromatography

For the purification of this compound on a laboratory scale, silica gel column chromatography is a standard and effective method. This technique is often employed as the final purification step in a synthesis sequence.

Methodology and Findings:

The crude product, typically dissolved in a minimal amount of a non-polar solvent like dichloromethane, is loaded onto a column packed with silica gel. chemicalbook.com The separation is based on the principle of adsorption, where compounds with higher polarity adsorb more strongly to the polar silica gel and thus move down the column more slowly.

A solvent system, or eluent, of low to medium polarity is used to move the compounds through the column. A common choice for quinoline derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc). chemicalbook.com By starting with a low proportion of the polar solvent and gradually increasing it (gradient elution), a fine separation between the desired product and more polar or less polar impurities can be achieved. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Data Table: Representative Preparative Column Chromatography Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Hexane-Ethyl Acetate gradient (e.g., 95:5 to 80:20) |

| Sample Loading | Dissolved in a minimum of Dichloromethane |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

| Post-Purification | Evaporation of solvent from pure fractions under reduced pressure |

This table provides a general procedure for the purification of the target compound using silica gel column chromatography.

Computational and Theoretical Studies on 2 Chloro 3 Chloromethyl 7 Ethylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. While specific DFT studies on 2-Chloro-3-chloromethyl-7-ethylquinoline are not widely published, extensive research on analogous quinoline (B57606) derivatives demonstrates the utility of this approach. For instance, studies on compounds like 2-chloroquinoline-3-carboxaldehyde and 2-Chloro-7-Methylquinoline-3-Carbaldehyde have been performed using DFT methods, typically with the B3LYP functional and basis sets like 6-311++G(d,p). dergipark.org.trnih.gov These calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze electronic properties such as molecular orbitals and electrostatic potential.

For this compound, DFT calculations would begin by predicting its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. For example, in the related molecule 2-chloroquinoline-3-carboxaldehyde, the C2–Cl13 bond length was theoretically calculated to be 1.751 Å, which closely matched experimental data. nih.gov Similar calculations for the target compound would elucidate the spatial arrangement of the ethyl and chloromethyl groups relative to the quinoline core.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower kinetic stability. researchgate.net

In a study of a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, DFT calculations were used to determine the HOMO and LUMO energies. dergipark.org.tr The HOMO-LUMO energy gap (ΔE) was calculated for its cis and trans conformers, providing insights into their relative reactivity. dergipark.org.tr The electronic transition corresponding to the HOMO-LUMO gap was calculated to be the S0→S2 transition for both conformers. dergipark.org.tr

Table 1: Theoretical Frontier Orbital Energies for Conformers of 2-Chloro-7-Methylquinoline-3-Carbaldehyde Data derived from a study using DFT/B3LYP/6-311++G(d,p) method. dergipark.org.tr

| Conformer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Trans | -6.82 | -2.22 | 4.60 |

| Cis | -6.91 | -2.25 | 4.66 |

For this compound, a similar analysis would reveal the distribution of the HOMO and LUMO across the molecule. The HOMO is often located on the electron-rich aromatic quinoline ring, while the LUMO may be distributed over the chloro-substituted pyridine (B92270) part of the ring system, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.orgscispace.com On an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. youtube.com

For this compound, an MEP map would likely show significant negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The chlorine atoms would also exhibit negative potential. researchgate.net In contrast, the hydrogen atoms and the regions around the carbon atoms bonded to the electronegative chlorine and nitrogen atoms would display positive potential. researchgate.net This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with biological targets, such as proteins or nucleic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For a series of compounds including this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Index Analysis (CoMSIA) could be employed. mdpi.com In a study on tetrahydroquinoline derivatives, CoMFA and CoMSIA models were successfully developed with good statistical and predictive power (q² > 0.7 and R²pred > 0.7). mdpi.com These models generate contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease activity, providing a clear guide for designing more potent molecules.

In Silico Prediction of Reactivity and Selectivity

Beyond HOMO-LUMO analysis, other computational tools can predict a molecule's reactivity and the selectivity of its reactions. Fukui functions, derived from DFT, are powerful conceptual tools for this purpose. They describe the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites with greater precision.

In a computational study of 2-chloroquinoline-3-carboxaldehyde, Fukui functions were used to pinpoint the chemical reactivity of different atoms within the molecule. nih.gov Such an analysis for this compound would identify which of the two chlorine atoms is more susceptible to nucleophilic substitution or which ring position is most likely to undergo electrophilic addition. This allows for the prediction of reaction pathways and potential metabolic transformations of the compound.

Spectroscopic Data Prediction and Validation via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are highly valuable for validating experimental results and aiding in the structural elucidation of newly synthesized compounds.

The process involves first optimizing the molecule's geometry and then calculating its vibrational frequencies or NMR chemical shifts. For vibrational spectra, the calculated frequencies are often systematically scaled to correct for approximations in the computational method and the neglect of anharmonicity. nih.gov

A study on 2-chloroquinoline-3-carboxaldehyde demonstrated this synergy between theoretical and experimental data. nih.gov The vibrational frequencies were calculated using DFT with a B3LYP/6-311++G(d,p) basis set and then compared with experimental FT-IR and Raman spectra. nih.gov The strong correlation between the calculated and observed spectra confirmed the molecular structure and allowed for a detailed assignment of the vibrational modes.

Table 2: Comparison of Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for 2-chloroquinoline-3-carboxaldehyde Data derived from a study using DFT B3LYP/6–311++ G (d, p) basis set. nih.gov

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| C-H stretching (aldehyde) | 2862 | 2865 | 2864 |

| C=O stretching | 1690 | 1693 | 1692 |

| C=N stretching | 1572 | 1575 | 1574 |

| C-Cl stretching | 780 | 782 | 781 |

A similar computational approach for this compound would generate a predicted ¹H and ¹³C NMR spectrum and a theoretical vibrational spectrum. These could then be used to confirm the structure of a synthesized sample, helping to unambiguously assign signals to specific atoms and functional groups within the molecule.

Mechanistic Investigations of Biological Activities of 2 Chloro 3 Chloromethyl 7 Ethylquinoline and Its Analogs

Structure-Activity Relationship (SAR) Studies of Substituted Quinolines

The biological activity of quinoline (B57606) derivatives is intricately linked to the nature and position of their substituents. Structure-Activity Relationship (SAR) studies are crucial in elucidating how different functional groups on the quinoline core influence molecular recognition and biological response.

Influence of Halogen Substituents on Biological Recognition

Halogen substituents, such as the chloro group at the 2-position of the quinoline ring, can significantly impact a molecule's physicochemical properties and its interaction with biological targets. The presence of a halogen can alter the electron distribution of the aromatic system, which is a key feature in medicinal chemistry. arabjchem.org For instance, in a series of quinoline-chalcone hybrids, the presence of a halogen on the aromatic ring was found to enhance antiproliferative activity. nih.gov

The introduction of a chloro group at the 2-position of the quinoline nucleus is a common strategy in the design of anticancer agents. Studies on 2-chloro-3-substituted quinoline derivatives have demonstrated their potential as antitumor agents. nih.govresearchgate.net The electron-withdrawing nature of the chlorine atom can influence the reactivity of the quinoline ring and its ability to participate in crucial interactions with biological macromolecules. For example, in the context of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, the 2-chloro substituent is part of a pharmacophore that contributes to their antitumor activity. nih.gov

Furthermore, research on 9-anilinothiazolo[5,4-b]quinoline derivatives has shown that a chlorine atom at the 4'-position of the anilino ring resulted in the most cytotoxic compounds, highlighting the positive influence of halogen substitution on anticancer activity. drugbank.com The position of the halogen is also critical. For example, in a study of amodiaquine (B18356) derivatives, substitution with more electronegative halogens like fluorine and chlorine at the 7-position of the quinoline ring resulted in lower potency compared to less electronegative halogens like bromine and iodine. This suggests that the electronic effects and the size of the halogen atom are important determinants of biological recognition and activity.

Role of the Chloromethyl Group in Molecular Interactions

The chloromethyl group at the 3-position of the quinoline ring introduces a reactive electrophilic center. This functional group can potentially engage in covalent interactions with nucleophilic residues (e.g., cysteine, histidine, or lysine) within the active sites of target proteins, leading to irreversible inhibition. This mechanism of action is a known strategy in the design of enzyme inhibitors.

While specific studies on the role of the 3-chloromethyl group in 2-Chloro-3-chloromethyl-7-ethylquinoline are not extensively documented, research on related structures provides valuable insights. For instance, the development of 2-(chloromethyl)quinoline-3-carboxylate as a substrate highlights the reactivity of the chloromethyl group at the 2-position. rsc.org Although at a different position, this underscores the potential for such groups to act as alkylating agents. The ability of quinoline derivatives to act as alkylating agents is a recognized antitumor mechanism. arabjchem.org

Effects of Ethyl Substitution on Pharmacophore Features

The ethyl group at the 7-position of the quinoline ring is a lipophilic substituent that can influence the compound's pharmacokinetic and pharmacodynamic properties. An increase in lipophilicity can enhance membrane permeability, leading to better cellular uptake.

Studies on camptothecin (B557342) derivatives, which are topoisomerase I inhibitors, have shown that small alkyl groups at the 7-position, such as an ethyl group, can promote both liposolubility and in vitro and in vivo antitumor activity. researchgate.net This suggests that the ethyl group can be a favorable substitution for enhancing the anticancer potential of quinoline-based compounds.

Exploration of Potential Anticancer Mechanisms at a Cellular Level

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis. The specific mechanisms can vary depending on the substitution pattern of the quinoline ring.

Modulation of Cellular Pathways (e.g., kinase inhibition)

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov The quinoline scaffold is found in several FDA-approved kinase inhibitors used in cancer therapy. nih.gov

Quinoline-based compounds have been shown to inhibit a variety of kinases, including:

VEGFR-2 kinase: A series of quinolyl-thienyl chalcones were identified as potent inhibitors of VEGFR-2 kinase, a key player in angiogenesis. nih.gov

EGFR kinase: Quinoline-chalcone hybrids have been developed as EGFR kinase inhibitors with high potency. nih.gov

c-Met kinase: 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have shown inhibitory activity against c-Met kinase. researchgate.net

PI3K/Akt/mTOR pathway: Quinoline-chalcone hybrids have been found to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. nih.gov

CDK1: A quinolinyl thiazolinone derivative has been shown to be a selective inhibitor of CDK1, leading to G2/M cell cycle arrest. ekb.eg

A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were found to inhibit CDK activity and activate the p53 protein, leading to cell cycle arrest at the G2/M phase. nih.gov This suggests that 2-chloro-3-substituted quinolines, a class to which this compound belongs, have the potential to modulate kinase activity.

Table 1: Examples of Kinase Inhibition by Quinoline Derivatives

| Quinoline Derivative Class | Target Kinase/Pathway | Reference |

| Quinolyl-thienyl chalcones | VEGFR-2 | nih.gov |

| Quinoline-chalcone hybrids | EGFR | nih.gov |

| 6,7-disubstituted-4-(2-fluorophenoxy)quinolines | c-Met | researchgate.net |

| Quinoline-chalcone hybrids | PI3K/Akt/mTOR | nih.gov |

| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines | CDK | nih.gov |

Interaction with Biomolecules (e.g., DNA binding, topoisomerase modulation)

Another major mechanism by which quinoline derivatives exhibit anticancer activity is through their interaction with DNA and the modulation of DNA-related enzymes like topoisomerases.

DNA Binding and Intercalation:

The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The ability of quinoline derivatives to bind to DNA has been confirmed through various experimental techniques. nih.gov For instance, pyrroloquinolines have shown promise as carriers for intercalative complexation with DNA. nih.gov The incorporation of an electron-donating group into the quinoline ring has been shown to moderately increase DNA binding activity. nih.gov

Topoisomerase Inhibition:

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Inhibition of these enzymes leads to DNA damage and apoptosis, making them attractive targets for cancer therapy. Several quinoline derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. arabjchem.orgnih.gov

For example, a study on 9-anilinothiazolo[5,4-b]quinoline derivatives demonstrated their ability to inhibit human topoisomerase II. drugbank.com Furthermore, indeno[1,2-c]quinoline derivatives have been identified as dual inhibitors of topoisomerase I and II. nih.gov The inhibitory activity of selected 2-chloro-3-substituted quinoline derivatives on topoisomerase I has also been assessed, suggesting a potential mechanism for this class of compounds. researchgate.net

Table 2: Interaction of Quinoline Derivatives with Biomolecules

| Quinoline Derivative Class | Biomolecular Interaction | Reference |

| Pyrroloquinolines | DNA Intercalation | nih.gov |

| 9-Anilinothiazolo[5,4-b]quinolines | Topoisomerase II Inhibition | drugbank.com |

| Indeno[1,2-c]quinolines | Dual Topoisomerase I/II Inhibition | nih.gov |

| 2-Chloro-3-substituted quinolines | Topoisomerase I Inhibition | researchgate.net |

Induction of Programmed Cell Death (Apoptosis)

The induction of programmed cell death, or apoptosis, is a critical mechanism through which quinoline derivatives exert their anti-cancer effects. Apoptosis is a highly regulated process involving a cascade of molecular events that lead to characteristic cellular changes, including plasma membrane blebbing, chromatin condensation (karyorrhexis), and the formation of apoptotic bodies which are then cleared by phagocytic cells. nih.gov This programmed cell death can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov Both pathways converge on a terminal execution phase, which is mediated by a family of cysteine proteases known as caspases. nih.gov

While direct studies on the apoptotic activity of this compound are not extensively documented, research on analogous 7-chloroquinoline (B30040) derivatives provides significant insights into the potential mechanisms. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides have demonstrated the ability to induce apoptosis in breast cancer cells. nih.gov One particular derivative, QTCA-1, was found to be highly effective in inducing cell death in triple-negative breast cancer cells (MDA-MB-231), with a significant increase in the percentage of apoptotic cells. nih.gov Molecular docking studies of this analog suggest that its pro-apoptotic activity may be mediated through a high binding affinity to key signaling proteins such as Poly (ADP-ribose) polymerase-1 (PARP-1), Src kinase, and the PI3K/mTOR pathway. nih.gov The activation of executioner caspases, such as caspase-3, is a hallmark of the execution phase of apoptosis, leading to the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death. nih.gov The Bcl-2 family of proteins, including pro-apoptotic members like Bad and anti-apoptotic members like Bcl-2 and Bcl-Xl, play a crucial role in regulating the intrinsic pathway by controlling the release of cytochrome c from the mitochondria. nih.gov

Investigation of Antimicrobial Mechanisms of Action

Antibacterial Mechanisms of Action

The antibacterial activity of quinoline derivatives is a well-established area of research, with many compounds exhibiting potent effects against a range of pathogenic bacteria. While the specific antibacterial mechanisms of this compound have not been fully elucidated, the broader class of quinoline compounds is known to act through various mechanisms. Molecular docking studies on other bioactive compounds have shown that they can exhibit significant binding affinity to key bacterial enzymes, thereby inhibiting essential cellular processes. nih.gov Common targets for antibacterial agents include enzymes involved in DNA replication, protein synthesis, and cell wall biosynthesis. The investigation into the antibacterial action of natural product extracts has identified compounds that show significant activity against problematic pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. nih.gov The identification of the specific molecular targets of this compound within bacterial cells is a crucial area for future research to understand its full potential as an antibacterial agent.

Antifungal and Antiprotozoal Mechanisms

The investigation into the antifungal mechanisms of quinoline and its analogs has revealed multiple modes of action. A primary target for many antifungal agents is the fungal cell membrane, specifically the synthesis of ergosterol (B1671047), which is a vital component for maintaining membrane integrity and function. nih.gov

Studies on related chloro-substituted compounds, such as 2-chloro-N-phenylacetamide, have demonstrated potent antifungal activity against various fungal species, including Aspergillus flavus and fluconazole-resistant Candida species. researchgate.netscielo.br The proposed mechanism for this analog involves binding to ergosterol on the fungal plasma membrane, leading to membrane disruption. researchgate.netscielo.br Additionally, there is evidence to suggest that it may also inhibit DNA synthesis by targeting thymidylate synthase. researchgate.netscielo.br Another related compound, 2-Chloro-3-hydrazinylquinoxaline, has shown significant fungicidal effectiveness against various Candida and Aspergillus species, further highlighting the potential of halogenated heterocyclic compounds as antifungal agents. nih.gov However, some studies on 2-chloro-N-phenylacetamide have indicated that its antifungal action may not be solely dependent on ergosterol binding or cell wall damage, suggesting that other mechanisms are at play. scielo.br

While the antiprotozoal mechanisms of this compound are not specifically detailed in the available literature, the quinoline core is a well-known scaffold in the development of antimalarial drugs, with chloroquine (B1663885) being a prominent example. These compounds are thought to interfere with the parasite's detoxification of heme in the food vacuole. Further research is needed to determine if this compound shares this or other antiprotozoal mechanisms.

Resistance Mechanisms Studies (from a chemical/molecular perspective)

The emergence of antimicrobial resistance is a significant challenge in the treatment of infectious diseases. For antifungal agents, several mechanisms of resistance have been identified at the molecular level. nih.gov These include:

Alteration of the drug target: Mutations in the gene encoding the target enzyme can reduce the binding affinity of the antifungal drug, thereby rendering it less effective. nih.gov

Overexpression of the drug target: An increase in the production of the target enzyme can titrate out the drug, requiring higher concentrations to achieve an inhibitory effect. For instance, overexpression of the 14α-demethylase enzyme has been linked to resistance against azole antifungals. nih.gov

Reduction in the intracellular concentration of the drug: This can be achieved through the upregulation of efflux pumps, which are membrane proteins that actively transport the antifungal agent out of the fungal cell. nih.gov

Alterations in sterol biosynthesis: Changes in the ergosterol biosynthesis pathway can lead to a decrease in the amount of ergosterol in the cell membrane, which is the target for polyene antifungals. nih.gov

While these mechanisms are well-characterized for existing antifungal drugs, specific resistance studies on this compound are necessary to anticipate and potentially circumvent the development of resistance.

Underlying Mechanisms of Anti-inflammatory Responses

Quinoline derivatives have demonstrated significant anti-inflammatory properties. Research into the mechanisms underlying these effects suggests the modulation of key inflammatory pathways. While direct studies on this compound are limited, investigations into structurally related compounds provide valuable insights.

A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) revealed its acute anti-inflammatory and antinociceptive actions. nih.gov This suggests that the 7-chloroquinoline scaffold is a key contributor to the anti-inflammatory effects.

Furthermore, a synthetic salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares the chloromethyl functionality, has been shown to possess anti-inflammatory properties. nih.gov In silico studies of this compound indicated a high affinity for the cyclooxygenase-2 (COX-2) enzyme. nih.gov The researchers hypothesized that its anti-inflammatory effect is mediated through the inhibition of COX-2 activity and the subsequent suppression of the NF-κβ signaling pathway, which is a central regulator of inflammation. nih.gov In a lipopolysaccharide (LPS)-induced rat model, this compound was found to reduce white blood cell concentration and the severity of lung injury. nih.gov These findings suggest that this compound may exert its anti-inflammatory effects through similar mechanisms involving the inhibition of pro-inflammatory enzymes and signaling pathways.

In Vitro Assay Development and Optimization for Mechanistic Studies

A variety of in vitro assays are essential for elucidating the mechanisms of action of this compound and its analogs. These assays are designed to investigate the specific molecular and cellular events that are modulated by the compound.

To study the induction of apoptosis, the following assays are commonly employed:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3, to confirm the activation of the apoptotic cascade.

Western Blotting: This technique is used to detect changes in the expression levels of key apoptosis-related proteins, including the Bcl-2 family members and PARP.

Reactive Oxygen Species (ROS) Generation: Assays using fluorescent probes can measure the intracellular levels of ROS, which are often associated with the induction of apoptosis.

For investigating antimicrobial mechanisms, the following assays are crucial:

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC) Assays: These are standard microdilution assays used to determine the lowest concentration of the compound that inhibits visible growth or kills the microorganism. researchgate.net

Ergosterol Binding Assays: These assays, often performed in the presence of exogenous ergosterol, help to determine if the compound's antifungal activity is due to its interaction with membrane ergosterol. scielo.brscielo.br

Cell Wall Integrity Assays: The use of sorbitol in the growth medium can help to determine if the compound targets the fungal cell wall. scielo.br

Molecular Docking Studies: In silico methods are used to predict the binding affinity of the compound to specific molecular targets within the pathogen. nih.gov

The development and optimization of these in vitro assays are critical for a comprehensive understanding of the mechanistic basis for the biological activities of this compound.

Applications and Advanced Materials Based on 2 Chloro 3 Chloromethyl 7 Ethylquinoline Derivatives

Utilization in Functional Organic Materials and Optoelectronics

The inherent photophysical properties of the quinoline (B57606) ring system make its derivatives prime candidates for applications in functional organic materials and optoelectronics. The electron-withdrawing nature of the chlorine atoms and the potential for extended conjugation through reactions at the chloromethyl group allow for the fine-tuning of electronic and optical properties.

Derivatives of 2-chloroquinoline (B121035) are actively researched for their fluorescent properties. The rigid, planar structure of the quinoline core provides a robust framework for creating fluorophores. By strategically introducing various functional groups, researchers can modulate the emission and absorption wavelengths, quantum yields, and Stokes shifts of these molecules.

The reactive sites on 2-Chloro-3-chloromethyl-7-ethylquinoline offer a gateway to a variety of fluorescent dyes and probes. For instance, the chloromethyl group can be readily converted to other functionalities, enabling the attachment of this quinoline scaffold to other molecular systems to create sophisticated sensor molecules. Research into related quinoline derivatives has shown that they can be incorporated into probes for the detection of metal ions and other analytes. These sensors often operate on principles such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the interaction with the analyte modulates the fluorescent output of the quinoline core.

Table 1: Potential Modifications of this compound for Fluorescent Probe Development

| Reactive Site | Potential Modification | Target Analyte Class |

| 3-(chloromethyl) group | Substitution with amines, thiols, or alcohols containing receptor units | Metal ions, anions, biologically relevant small molecules |

| 2-chloro group | Nucleophilic substitution with fluorescent moieties | Modulation of photophysical properties |

The bifunctional nature of this compound makes it a valuable monomer or cross-linking agent in the synthesis of advanced polymers. The presence of two reactive chlorine atoms allows for its incorporation into polymer chains or networks through various polymerization techniques. This can impart desirable properties to the resulting materials, such as thermal stability, chemical resistance, and specific optical or electronic characteristics derived from the quinoline unit. While specific research on polymers derived directly from this compound is not extensively documented, the principles of polymer chemistry suggest its potential in creating novel functional polymers.

Ligand Design in Catalysis and Coordination Chemistry

The nitrogen atom within the quinoline ring and the potential for introducing other donor atoms through modification of the chloromethyl group make this compound derivatives attractive candidates for ligand design in catalysis and coordination chemistry. The formation of metal complexes with these ligands can lead to catalysts with unique activities and selectivities.

The steric and electronic properties of the quinoline ligand can be systematically altered by varying the substituents, which in turn influences the properties of the resulting metal complex. These complexes can find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The development of chiral ligands based on the quinoline scaffold could also open avenues in asymmetric catalysis.

Research in Agrochemical Innovation

The quinoline core is a "privileged scaffold" in medicinal chemistry and is also found in a number of bioactive compounds used in agriculture. Derivatives of 2-chloroquinoline have been investigated for their potential as herbicides and fungicides. The mode of action of such compounds can vary, but they often involve the inhibition of essential enzymes or disruption of cellular processes in the target pests.

Research in this area focuses on synthesizing libraries of quinoline derivatives and screening them for biological activity. The this compound scaffold provides a template that can be systematically modified to optimize efficacy against specific weeds or fungal pathogens while minimizing impact on non-target organisms. For example, the fungicidal activity of some quinoxaline derivatives, which are structurally related to quinolines, has been demonstrated against various Candida and Aspergillus species nih.govresearchgate.net. Similarly, other heterocyclic compounds containing a 2-chloro-thiazole moiety have shown good herbicidal activities nih.gov.

Table 2: Examples of Bioactive Heterocyclic Scaffolds in Agrochemical Research

| Heterocyclic Scaffold | Target Application | Reported Activity |

| Quinoxaline | Fungicide | Effective against Candida and Aspergillus species nih.govresearchgate.net |

| 2-Cyanoacrylate with 2-chlorothiazole | Herbicide | Inhibition of PSII electron transport nih.gov |

Role as Precursors for Other Specialty Chemicals and Building Blocks

Perhaps one of the most significant applications of this compound is its role as a versatile intermediate in organic synthesis. The differential reactivity of the two chlorine atoms—the one at the 2-position of the quinoline ring and the one in the chloromethyl group—allows for selective chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules with a wide range of applications, including pharmaceuticals, dyes, and other specialty chemicals.

The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines, which are direct precursors to compounds like this compound. These formyl derivatives can undergo a multitude of chemical reactions, including oxidation, reduction, and condensation, to yield a diverse array of substituted quinolines nih.gov. The subsequent reactions of the chloromethyl group, such as nucleophilic substitutions, further expand the synthetic utility of this compound. This versatility allows chemists to construct intricate molecular architectures for various scientific and industrial purposes.

Future Perspectives and Grand Challenges in Quinoline Chemistry Research

Development of Novel and Sustainable Synthetic Routes for Complex Quinoline (B57606) Derivatives

A primary challenge is the development of environmentally benign and atom-economical synthetic methods. acs.orgnih.gov Traditional methods often require harsh conditions and stoichiometric reagents. nih.gov Future research will focus on catalysis using earth-abundant metals like copper and manganese, as well as metal-free approaches, to construct the quinoline core and its derivatives. ijstr.orgacs.org The use of greener solvents, microwave-assisted synthesis, and multi-component reactions that build molecular complexity in a single step are also at the forefront of sustainable quinoline synthesis. nih.govijpsjournal.comrsc.org

Deeper Mechanistic Understanding of Molecular Interactions in Biological Contexts

While many quinoline derivatives show promising biological activity, a deeper understanding of their mechanism of action at the molecular level is often lacking. Future work will involve detailed studies of how these molecules interact with biological targets such as proteins and nucleic acids. Elucidating these interactions is crucial for designing more potent and selective drugs with fewer side effects.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital. nih.gov Computational tools can predict the properties, reactivity, and biological activity of novel quinoline derivatives, guiding synthetic efforts toward the most promising candidates. nih.govnih.gov This integrated approach can accelerate the discovery and optimization of new drugs and materials, reducing the time and resources spent on trial-and-error experimentation. niscpr.res.in

Exploration of Unprecedented Reactivity and Transformation Pathways

Discovering new ways to functionalize the quinoline scaffold is a continuous goal. nih.gov This includes developing methods for selective C-H bond activation at various positions on the ring, which has traditionally been a difficult transformation. acs.org Recent breakthroughs, such as using light-sensitive borate (B1201080) intermediates to create complex 3D frameworks from simple quinolines, highlight the potential for discovering novel reaction pathways that unlock previously inaccessible chemical space. sciencedaily.com

Design of Next-Generation Functional Materials with Tailored Properties

Beyond pharmaceuticals, quinoline derivatives have significant potential in materials science. numberanalytics.com Their unique electronic and photophysical properties make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts. numberanalytics.com A grand challenge is the rational design and synthesis of quinoline-based polymers and metal-organic frameworks (MOFs) with precisely controlled properties for specific applications in electronics and gas storage. numberanalytics.com

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-chloromethyl-7-ethylquinoline, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline in THF under reflux (343 K) with KOtBu as a base yields quinoline derivatives . Key factors affecting yield include solvent choice (e.g., DMF vs. THF), reaction temperature, and stoichiometry of reagents. Optimization via Design of Experiments (DoE) is recommended to balance competing reaction pathways.

Q. How can researchers confirm the molecular structure of this compound?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR to identify substituents (e.g., ethyl, chloromethyl groups) and aromatic proton environments.

- X-ray crystallography : Resolves spatial arrangements and intramolecular interactions (e.g., weak C–H⋯O bonds observed in related quinoline derivatives) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected m/z for CHClN).

Cross-referencing with databases like ChemIDplus or DSSTox ensures consistency with published data .

Q. What analytical techniques are suitable for purity assessment?

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.

- Melting point analysis : Compare observed mp (e.g., 74–78°C for analogous 7-Chloro-2-methylquinoline) with literature values .

- Elemental analysis : Validate %C, %H, %N, and %Cl to confirm stoichiometry.

Advanced Research Questions

Q. How do crystallographic studies inform the stability and reactivity of this compound?

X-ray diffraction reveals weak non-covalent interactions (e.g., π–π stacking between quinoline rings, C–H⋯N hydrogen bonds) that stabilize the crystal lattice. For example, dihedral angles between quinoline systems (4.17°) and phenyl rings (68.68°) impact molecular packing and solubility . Such data guide solvent selection for recrystallization and predict degradation pathways under thermal stress.

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Click chemistry : Sharpless conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) introduce triazole substituents to the quinoline core .

- Propargylation : N-propargylation of the ester group enables modular derivatization with azides or amines .

- Microwave-assisted synthesis : Reduces reaction time for halogenation or alkylation steps.

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

Discrepancies may arise from polymorphic forms or impurities. Mitigation strategies include:

- Reproducibility checks : Replicate synthesis using literature protocols (e.g., THF vs. DMF solvent systems) .

- Advanced characterization : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate formation.

- Database cross-validation : Compare data across EPA DSSTox, ECHA, and peer-reviewed journals .

Q. What in vitro assays are appropriate for evaluating biological activity?

- Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains, guided by prior findings on quinoline-based antibiotics .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antitumor potential .

- Enzyme inhibition : Fluorometric assays targeting DNA gyrase or topoisomerase IV, common targets for quinolones.

Q. How should researchers design experiments to validate analytical methods for this compound?

Follow ICH Q2(R1) guidelines for:

- Specificity : Demonstrate resolution from impurities via HPLC.

- Linearity : Calibration curves (R > 0.995) across 50–150% of expected concentration.

- Accuracy/Precision : Spike-and-recovery tests with ≤5% RSD .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.